molecular formula C10H14N2O4 B13876262 3-[(5-tert-Butyl-1,2-oxazol-3-yl)amino]-3-oxopropanoic acid CAS No. 827029-19-6

3-[(5-tert-Butyl-1,2-oxazol-3-yl)amino]-3-oxopropanoic acid

Cat. No.: B13876262
CAS No.: 827029-19-6
M. Wt: 226.23 g/mol
InChI Key: DYFFVMXOGPEZAU-UHFFFAOYSA-N
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Description

3-[(5-tert-Butyl-1,2-oxazol-3-yl)amino]-3-oxopropanoic acid: is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a tert-butyl group at the 5-position of the oxazole ring, an amino group at the 3-position, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-tert-Butyl-1,2-oxazol-3-yl)amino]-3-oxopropanoic acid typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of an α-hydroxy ketone with an amide in the presence of a dehydrating agent.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.

    Amination: The amino group can be introduced through nucleophilic substitution reactions.

    Formation of the Propanoic Acid Moiety: The propanoic acid group can be introduced through carboxylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-[(5-tert-Butyl-1,2-oxazol-3-yl)amino]-3-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: The amino and tert-butyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-[(5-tert-Butyl-1,2-oxazol-3-yl)amino]-3-oxopropanoic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and for its biological activities, including antimicrobial and anticancer properties.

    Materials Science: It is explored for use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industrial Applications: It is investigated for its potential use in the production of specialty chemicals and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(5-tert-Butyl-1,2-oxazol-3-yl)amino]-3-oxopropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(5-tert-Butyl-1,3-oxazol-2-yl)propanoic acid: This compound is structurally similar but lacks the amino group at the 3-position.

    5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate: Another oxazole derivative with different substituents and applications.

Uniqueness

3-[(5-tert-Butyl-1,2-oxazol-3-yl)amino]-3-oxopropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

827029-19-6

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

3-[(5-tert-butyl-1,2-oxazol-3-yl)amino]-3-oxopropanoic acid

InChI

InChI=1S/C10H14N2O4/c1-10(2,3)6-4-7(12-16-6)11-8(13)5-9(14)15/h4H,5H2,1-3H3,(H,14,15)(H,11,12,13)

InChI Key

DYFFVMXOGPEZAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)CC(=O)O

Origin of Product

United States

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